![molecular formula C11H10BrNO2 B1416971 Methyl 6-bromo-2-cyano-3-methylphenylacetate CAS No. 1807020-54-7](/img/structure/B1416971.png)
Methyl 6-bromo-2-cyano-3-methylphenylacetate
Overview
Description
“Methyl 6-bromo-2-cyano-3-methylphenylacetate” is likely an organic compound containing a phenyl ring substituted with a bromo group at the 6th position, a cyano group at the 2nd position, and a methyl group at the 3rd position. The phenyl ring is also likely attached to an acetate group via a methyl linker .
Synthesis Analysis
While the exact synthesis pathway for this compound is not available, it might involve bromination, cyanation, and esterification reactions on a suitable phenyl precursor. The bromination and cyanation would introduce the bromo and cyano groups respectively, and the esterification would introduce the acetate group .Molecular Structure Analysis
The compound likely has a planar phenyl ring as the core structure, with the bromo, cyano, methyl, and acetate groups causing variations in electron density and polarity across the molecule .Chemical Reactions Analysis
The compound might undergo various reactions typical of its functional groups. For example, the bromo group might participate in nucleophilic substitution reactions, the cyano group might undergo transformations to carboxylic acids or amides, and the ester could be hydrolyzed under acidic or basic conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar cyano and acetate groups might increase its solubility in polar solvents, while the bromo and methyl groups might increase its solubility in non-polar solvents .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
methyl 2-(6-bromo-2-cyano-3-methylphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-7-3-4-10(12)8(9(7)6-13)5-11(14)15-2/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVQEZXXCHYKSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)CC(=O)OC)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-bromo-2-cyano-3-methylphenylacetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.